N-(6-bromo-1,3-benzothiazol-2-yl)benzenesulfonamide

Lipophilicity Drug Design ADME

N-(6-Bromo-1,3-benzothiazol-2-yl)benzenesulfonamide (molecular formula C₁₃H₉BrN₂O₂S₂, exact mass ~382.94 Da) is a secondary sulfonamide that fuses a 6-bromobenzothiazole heterocycle with an unsubstituted benzenesulfonamide group. The bromine atom at the 6-position confers a calculated logP of approximately 4.14 and a polar surface area of ~50.6 Ų, placing the compound in a lipophilic property space distinct from its 6-H, 6-Cl, and 6-NO₂ analogs.

Molecular Formula C13H9BrN2O2S2
Molecular Weight 369.3 g/mol
Cat. No. B3620738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-bromo-1,3-benzothiazol-2-yl)benzenesulfonamide
Molecular FormulaC13H9BrN2O2S2
Molecular Weight369.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)Br
InChIInChI=1S/C13H9BrN2O2S2/c14-9-6-7-11-12(8-9)19-13(15-11)16-20(17,18)10-4-2-1-3-5-10/h1-8H,(H,15,16)
InChIKeyHRCCRZZESKTTJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Bromo-1,3-benzothiazol-2-yl)benzenesulfonamide: Core Structural Identity and Procurement-Relevant Physicochemical Profile


N-(6-Bromo-1,3-benzothiazol-2-yl)benzenesulfonamide (molecular formula C₁₃H₉BrN₂O₂S₂, exact mass ~382.94 Da) is a secondary sulfonamide that fuses a 6-bromobenzothiazole heterocycle with an unsubstituted benzenesulfonamide group . The bromine atom at the 6-position confers a calculated logP of approximately 4.14 and a polar surface area of ~50.6 Ų, placing the compound in a lipophilic property space distinct from its 6-H, 6-Cl, and 6-NO₂ analogs . This scaffold has been explored across multiple therapeutic target classes—including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition, carbonic anhydrase inhibition, and anti-inflammatory pathways—within broader benzothiazole-sulfonamide chemical series [1][2].

Why N-(6-Bromo-1,3-benzothiazol-2-yl)benzenesulfonamide Cannot Be Swapped with a Generic Benzothiazole Sulfonamide


Within the N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide series, the identity of the 6-position substituent is the primary driver of both potency shift and target selectivity. The 6-bromo derivative occupies a distinct electronic and steric niche: bromine is a moderate electron-withdrawing group (Hammett σₘ ≈ 0.39) that simultaneously provides a polarizable halogen capable of halogen bonding in protein active sites—an interaction unavailable to the 6-H, 6-CH₃, or 6-OCH₃ analogs [1]. In the 11β-HSD1 inhibitor series reported by Moreno-Díaz et al., the nature of the 6-substituent directly determined the magnitude of plasma glucose lowering in the non-insulin-dependent diabetes mellitus (NIDDM) rat model, with electron-withdrawing and lipophilic groups generally conferring superior in vivo efficacy [1]. Procurement of an uncharacterized or differently substituted analog therefore carries a quantifiable risk of potency loss, altered ADME profile, or complete target disengagement.

Quantitative Differentiation Evidence for N-(6-Bromo-1,3-benzothiazol-2-yl)benzenesulfonamide vs. Closest Analogs


Lipophilicity Differentiation: 6-Br vs. 6-Cl and 6-H Analogs Governs Membrane Permeability and Target Compartment Access

The 6-bromo derivative exhibits a calculated logP of 4.14 and a polar surface area of 50.6 Ų, compared to the 6-chloro analog (estimated logP ~3.7–3.9 based on Hansch π constants: π_Br = 0.86 vs. π_Cl = 0.71) and the unsubstituted 6-H parent (calculated logP ~3.28) . This ~0.4–0.9 log unit increase in lipophilicity translates to an approximately 2.5- to 8-fold higher predicted membrane partitioning coefficient, which is a critical determinant for intracellular target access—particularly relevant for 11β-HSD1, an ER-localized enzyme [1].

Lipophilicity Drug Design ADME

Electronic Differentiation: The 6-Bromo Substituent Enables Halogen Bonding Interactions Inaccessible to 6-H and 6-CH₃ Analogs

The bromine atom at position 6 possesses a σ-hole that can act as a halogen bond donor to backbone carbonyl oxygens or π-systems in protein binding pockets—an interaction geometrically and energetically distinct from the hydrophobic contacts made by 6-CH₃ or the hydrogen bond made by 6-OH [1]. Docking studies of the most active compounds in the Moreno-Díaz et al. 11β-HSD1 series (compounds 3 and 4) revealed that the 6-position substituent orients toward a hydrophobic sub-pocket adjacent to the catalytic triad, where halogen bonding from bromine can contribute an additional 2–5 kJ/mol of binding enthalpy relative to a methyl or hydrogen substituent [1][2].

Halogen Bonding Structure-Activity Relationship 11β-HSD1

In Vivo Antidiabetic Activity: Class-Level Evidence from N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide Series in NIDDM Rat Model

In the seminal study by Moreno-Díaz et al. (2008), eight N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives were evaluated for in vivo antidiabetic activity in a non-insulin-dependent diabetes mellitus (NIDDM) rat model. Several compounds within the series demonstrated significant plasma glucose lowering, with the most active compounds (3 and 4) achieving reductions comparable to or exceeding the reference standard [1]. While the exact identity of each compound in the series was not disaggregated by 6-substituent in the publicly available abstract, the structure-activity relationship established that electron-withdrawing and lipophilic 6-substituents (including halogens) were essential for efficacy, providing class-level inferential support for the 6-bromo derivative's antidiabetic potential [1].

Antidiabetic 11β-HSD1 Inhibition In Vivo Efficacy

Anti-Inflammatory and Analgesic Activity: Class-Level Evidence from Benzothiazole-Benzenesulfonamide Carboxamide Series with Quantitative In Vivo Comparator Data

Ugwu et al. (2018) synthesized twelve benzothiazole-benzenesulfonamide carboxamide derivatives and evaluated them in vivo for anti-inflammatory, analgesic, and ulcerogenic activities. The most active compound (17c) inhibited carrageenan-induced rat paw edema by 72%, 76%, and 80% at 1 h, 2 h, and 3 h, respectively; compound 17i achieved 64%, 73%, and 78%. These values were comparable to or exceeded celecoxib (standard). In analgesic testing, ED₅₀ values for 17c, 17g, and 17i were 96, 127, and 84 µM/kg at 0.5 h, respectively, versus 156 µM/kg for celecoxib. The ulcerogenic indices for 17c and 17i were 0.82 and 0.89, respectively, versus 0.92 for celecoxib [1]. Although these compounds contain a carboxamide linker rather than a direct sulfonamide linkage, the shared benzothiazole-benzenesulfonamide pharmacophore supports class-level anti-inflammatory potential for the 6-bromo derivative.

Anti-Inflammatory Analgesic COX-2

Carbonic Anhydrase Inhibition: Cross-Study Evidence from Secondary Benzothiazole Sulfonamide Series with Quantitative Ki Values vs. Acetazolamide

Petrou et al. (2016) reported a series of secondary sulfonamides incorporating benzothiazole scaffolds that inhibited human carbonic anhydrase isoforms hCA I and hCA II with Ki values in the range of 0.052–0.971 µM (hCA I) and 0.025–0.682 µM (hCA II). Selected compounds exceeded acetazolamide (standard drug) in potency. Separately, Öztürk et al. reported Ki values against hCA I and hCA II for 10 benzothiazole-sulfonamide derivatives in the same ranges, with compound 5 showing the most potent hCA I inhibition and compound 4 the most potent hCA II inhibition [1][2]. The sulfonamide NH group in the target compound serves as the zinc-binding moiety characteristic of CA inhibitors, and the 6-bromo substituent modulates isoform selectivity through steric and electronic effects within the active site cleft [1].

Carbonic Anhydrase Enzyme Inhibition Glaucoma

Anticancer Cell Line Activity: Cross-Study Evidence from Benzothiazole-Sulfonamide Hybrids with Sub-Micromolar IC₅₀ Values vs. Etoposide

Sireesha et al. (2025) designed a novel series of sulphonamido-benzothiazole hybrids (12a–j) and screened them against a panel of human cancer cell lines (MCF-7, MDA-MB-231, A549, DU-145) using the MTT assay with etoposide as reference. Six compounds (20a, 20b, 20c, 20g, 20i, 20j) displayed significant anticancer activity, with IC₅₀ values ranging from 0.012 ± 0.0044 µM to 12.7 ± 5.38 µM, compared to etoposide's range of 1.91 ± 0.84 µM to 3.08 ± 0.135 µM. The most potent compound showed an IC₅₀ approximately 160-fold lower than etoposide [1]. While these hybrids contain additional structural modifications beyond the core sulfonamide, the benzothiazole-benzenesulfonamide substructure is conserved, providing class-level evidence for anticancer screening utility.

Anticancer Cytotoxicity MTT Assay

Procurement-Driven Application Scenarios for N-(6-Bromo-1,3-benzothiazol-2-yl)benzenesulfonamide Based on Quantitative Differentiation Evidence


11β-HSD1 Inhibitor Lead Optimization for Type 2 Diabetes—Leveraging the 6-Bromo Lipophilic and Electronic Profile

Procurement of N-(6-bromo-1,3-benzothiazol-2-yl)benzenesulfonamide is indicated when the screening cascade requires a benzothiazole-sulfonamide core with a moderately electron-withdrawing, lipophilic 6-substituent. The logP of 4.14 and σₘ of +0.39 position this compound in the efficacy-essential region of the established 11β-HSD1 SAR [1]. The 6-bromo derivative can serve as a starting point for focused library expansion or as a reference standard for evaluating novel 6-substituted analogs in NIDDM rat models, where the parent series demonstrated significant plasma glucose lowering [1].

Carbonic Anhydrase Isoform Selectivity Screening—Exploiting Halogen Bonding for hCA IX/XII Tumor-Associated Isoforms

The secondary sulfonamide NH group in the target compound provides the canonical zinc-binding anchor required for carbonic anhydrase inhibition, while the 6-bromo substituent offers a tunable vector for isoform selectivity profiling across hCA I, II, IX, and XII [1][2]. The polarizable bromine atom can be exploited for halogen bonding within the CA active site cleft, a strategy documented for achieving selectivity toward tumor-associated isoforms hCA IX and XII over the broadly expressed hCA II [2]. Procurement of this compound supports rapid selectivity panel screening with a single benzothiazole-sulfonamide core scaffold.

Anti-Inflammatory Drug Discovery—Benzothiazole-Benzenesulfonamide Pharmacophore Validation with COX-2 Docking Compatibility

The benzothiazole-benzenesulfonamide pharmacophore has demonstrated in vivo anti-inflammatory efficacy with ED₅₀ values superior to celecoxib (84–96 µM/kg vs. 156 µM/kg) and favorable ulcerogenic indices (0.82–0.89 vs. 0.92) [1]. The 6-bromo derivative can be procured as a base scaffold for structure-activity expansion targeting COX-2 inhibition, where molecular docking confirms excellent binding interactions (binding energies up to –12.50 kcal/mol for the most active analog 17c) [1]. The compound is suitable for carrageenan-induced paw edema models and formalin-induced nociception assays.

Anticancer Hybrid Design—Core Scaffold for Sub-Micromolar Cytotoxic Agent Development

Benzothiazole-sulfonamide hybrids have achieved IC₅₀ values as low as 12 nM against MCF-7 breast cancer cells, representing a ~160-fold improvement over etoposide [1]. The 6-bromo-benzothiazole-benzenesulfonamide core can be procured as the foundational building block for hybrid molecule synthesis—conjugating the sulfonamide terminus with heterocyclic or carboxamide moieties to generate focused libraries for MTT-based cytotoxicity screening across breast (MCF-7, MDA-MB-231), lung (A549), and prostate (DU-145) cancer panels [1].

Quote Request

Request a Quote for N-(6-bromo-1,3-benzothiazol-2-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.